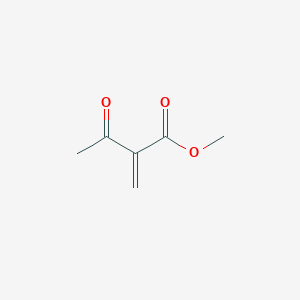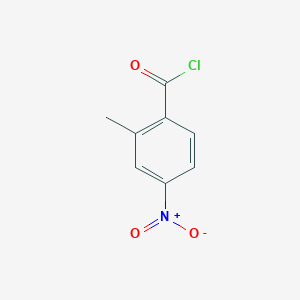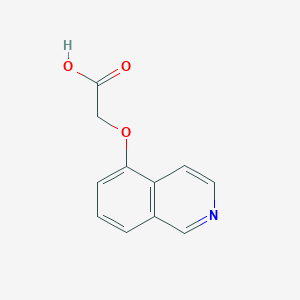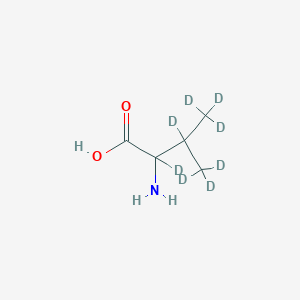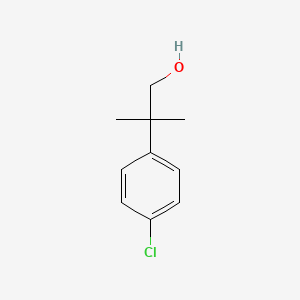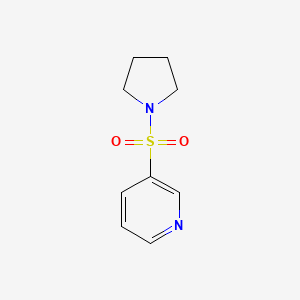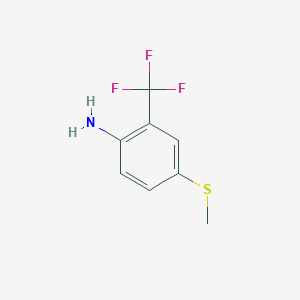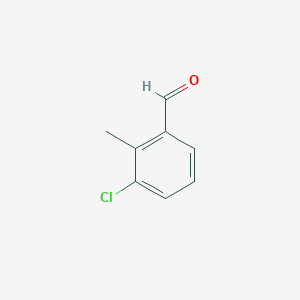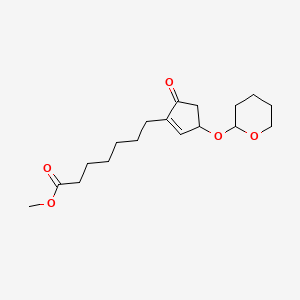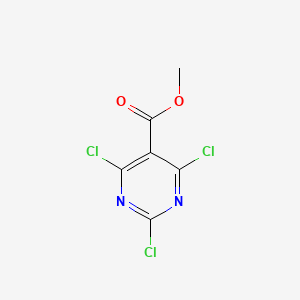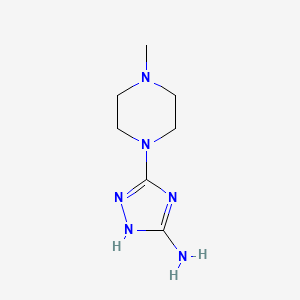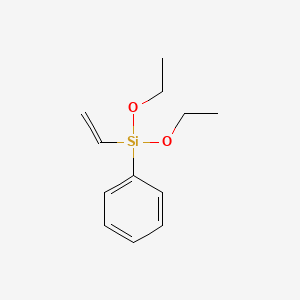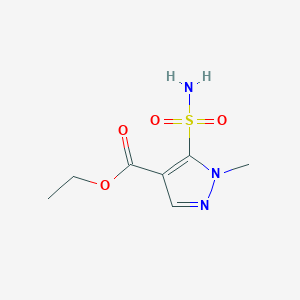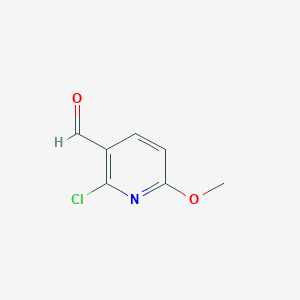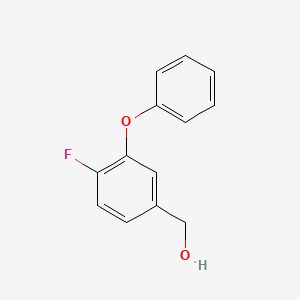
(4-氟-3-苯氧基苯基)甲醇
描述
科学研究应用
燃料电池中的质子交换膜
化合物 (4-氟-3-苯氧基苯基)甲醇通过相关的化学结构,已被研究其在燃料电池应用中质子交换膜 (PEM) 开发中的潜力。Kim、Robertson 和 Guiver 在 2008 年领导的研究重点关注梳状聚(亚苯基醚砜),并纳入了源自磺化 4-氟苯甲酮的新型磺化侧链接枝单元。这些聚合物展示出高质子电导率,使其成为燃料电池中 PEM 的有前途的材料 (Kim、Robertson 和 Guiver,2008 年)。
荧光化学传感器
另一个研究方向是开发用于检测金属离子的荧光化学传感器。Manna、Chowdhury 和 Patra 在 2020 年的一项研究引入了一种基于苯噻二唑的席夫碱受体,对 Al3+ 离子表现出优异的选择性和灵敏度。该受体可用于检测各种环境和生物背景中的铝离子 (Manna、Chowdhury 和 Patra,2020 年)。
环境修复
研究还探索了环境修复的潜力,例如甲烷生成条件下的酚类化合物的羧化和脱羟基。Bisaillon 等人在 1993 年的一项研究检查了一个能够将苯酚转化为苯甲酸酯的厌氧联合体,突出了生物修复酚类污染物的潜力 (Bisaillon、Lépine、Beaudet 和 Sylvestre,1993 年)。
光致发光材料
已经研究了相关酚类化合物的酶促氧化聚合以创建新型光致发光材料。López 及其同事在 2014 年使用漆酶成功聚合了 4-氟愈创木酚,由于其荧光特性,所得材料在光电和传感器中具有潜在应用 (López、Alonso-Omlin、Hernández-Alcántara、Bárzana 和 Gimeno,2014 年)。
催化化学合成
在化学合成方面,已经证明了 (4-氟-3-苯氧基苯基)甲醇相关化合物在催化过程中的应用。Sun、Sun 和 Rao 在 2014 年描述了通过钯催化的 C-H 卤化反应克级合成多取代芳烃,展示了此类化合物在促进复杂化学转化中的作用 (Sun、Sun 和 Rao,2014 年)。
安全和危害
属性
IUPAC Name |
(4-fluoro-3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDRIJUGWOQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512099 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-phenoxyphenyl)methanol | |
CAS RN |
68359-53-5 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


